molecular formula C10H10BrFO3 B13585583 Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13585583
M. Wt: 277.09 g/mol
InChI Key: KSFPVLLGHXEHBO-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10BrFO3 This compound is of interest due to its unique structural features, which include a bromine and fluorine atom attached to a phenyl ring, and a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

Major Products Formed

    Substitution: Formation of 3-(2-azido-3-fluorophenyl)-2-hydroxypropanoate or 3-(2-thiocyanato-3-fluorophenyl)-2-hydroxypropanoate.

    Oxidation: Formation of Methyl 3-(2-bromo-3-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanol.

Scientific Research Applications

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The hydroxypropanoate ester group can participate in various transformations, making it a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-bromo-2-fluorophenyl)acetate: Similar structure but with an acetate group instead of a hydroxypropanoate group.

    2-(2-Bromo-3-fluorophenyl)acetic acid: Contains an acetic acid group instead of an ester group.

    (2-Bromo-3-fluorophenyl)methylamine: Contains an amine group instead of a hydroxypropanoate group.

Uniqueness

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the hydroxypropanoate ester group

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3

InChI Key

KSFPVLLGHXEHBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)F)Br)O

Origin of Product

United States

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